molecular formula C46H79NO17 B1679263 Relomycin CAS No. 1404-48-4

Relomycin

Cat. No.: B1679263
CAS No.: 1404-48-4
M. Wt: 918.1 g/mol
InChI Key: QDAVFUSCCPXZTE-XKXXACGVSA-N
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Description

Relomycin is a macrolide antibiotic produced by the bacterium Streptomyces fradiae It is structurally related to other macrolides such as tylosin and macrocin Macrolides are known for their broad-spectrum antibacterial activity, particularly against gram-positive bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

Relomycin is typically produced through fermentation processes involving Streptomyces fradiae. The fermentation process can be carried out in both flask and tank setups. The production involves the cultivation of Streptomyces fradiae in a nutrient-rich medium, followed by the extraction and purification of this compound from the culture broth .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes optimizing the growth conditions of Streptomyces fradiae, such as temperature, pH, and nutrient supply, to maximize the yield of this compound. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Relomycin undergoes several chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Relomycin has several scientific research applications, including:

Mechanism of Action

Relomycin exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the bacterial ribosome, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication. The molecular targets of this compound include the 50S subunit of the bacterial ribosome, which is essential for protein synthesis .

Comparison with Similar Compounds

Relomycin is structurally similar to other macrolide antibiotics such as tylosin, macrocin, and desmycosin. These compounds share a common macrolide ring structure but differ in their side chains and functional groups. The uniqueness of this compound lies in its specific side chain modifications, which contribute to its distinct antibacterial properties .

Similar Compounds

Properties

CAS No.

1404-48-4

Molecular Formula

C46H79NO17

Molecular Weight

918.1 g/mol

IUPAC Name

(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14-,23-18+

InChI Key

QDAVFUSCCPXZTE-XKXXACGVSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Isomeric SMILES

CCC1C(/C=C(/C=C\C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)\C)COC4C(C(C(C(O4)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Relomycin;  Dihydrotylosin;  Relomicina;  Relomycinum; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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